molecular formula C21H28ClN5 B12460463 N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride

N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride

Cat. No.: B12460463
M. Wt: 385.9 g/mol
InChI Key: DBNMEMJSDAAGNZ-UHFFFAOYSA-N
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Description

N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride is a complex organic compound that features a benzimidazole moiety linked to a tetrahydroquinoline structure via a butane-1,4-diamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and formic acid or other suitable reagents.

    Synthesis of Tetrahydroquinoline: Using cyclization reactions involving aniline derivatives and aldehydes.

    Linking the Two Moieties: Through nucleophilic substitution reactions involving butane-1,4-diamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Producing reduced forms of the compound.

    Substitution: Where functional groups on the benzimidazole or tetrahydroquinoline rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, targeting specific enzymes or receptors in the body.

Industry

In industry, it might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.

    Quinoline Derivatives: Like chloroquine and quinine, known for their antimalarial properties.

Uniqueness

What sets N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride apart is its unique combination of benzimidazole and tetrahydroquinoline moieties, which could confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C21H28ClN5

Molecular Weight

385.9 g/mol

IUPAC Name

N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride

InChI

InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H

InChI Key

DBNMEMJSDAAGNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl

Origin of Product

United States

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